1-ethyl-1H-indazole-3-carbaldehyde
Overview
Description
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Molecular Structure Analysis
C-3-substituted indoles such as 1H-indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .
Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives can undergo C–C and C–N coupling reactions and reductions easily . Their inherent functional groups (CO) are significant in these reactions .
Scientific Research Applications
1-Ethyl-1H-indazole-3-carbaldehyde: Scientific Research Applications: 1-Ethyl-1H-indazole-3-carbaldehyde is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazoles are known for their wide range of applications in scientific research due to their biological activity. Below are some potential applications of 1-ethyl-1H-indazole-3-carbaldehyde, inferred from the general properties and uses of indazole derivatives:
Pharmaceutical Research
Indazole derivatives are commonly used in pharmaceutical research due to their therapeutic potential. They have been studied for their role as inhibitors in various biological pathways, which can lead to the development of new drugs for diseases such as cancer, microbial infections, and other disorders .
Chemical Synthesis
Indazoles serve as key intermediates in the synthesis of more complex chemical structures. The presence of the aldehyde group in 1-ethyl-1H-indazole-3-carbaldehyde could make it a valuable precursor in multicomponent reactions, leading to the assembly of pharmaceutically interesting scaffolds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethylindazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-12-10-6-4-3-5-8(10)9(7-13)11-12/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKKUZTAGQDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-indazole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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